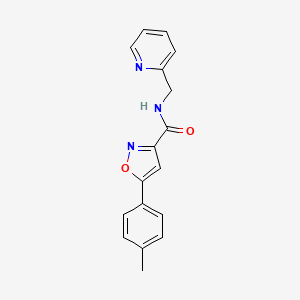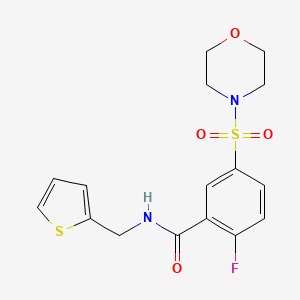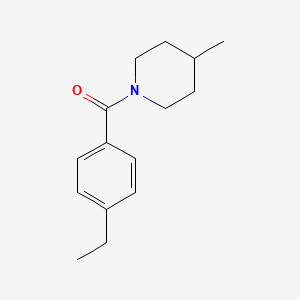
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR).
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have a positive effect on cognitive function, memory, and attention. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. The compound has also been investigated for its potential use in improving the efficacy of chemotherapy drugs in cancer treatment.
Mecanismo De Acción
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide acts as a positive allosteric modulator of the α7nAChR. This receptor is located in the central nervous system and is involved in cognitive function and memory. The compound enhances the activity of the receptor, leading to improved cognitive function and memory. The exact mechanism of action is still being studied, but it is believed that the compound binds to a specific site on the receptor, leading to a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been shown to have a positive effect on cognitive function, memory, and attention. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. It has been shown to improve the efficacy of chemotherapy drugs in cancer treatment. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide in lab experiments include its potential therapeutic applications, low toxicity profile, and well-understood mechanism of action. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for the study of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide. One area of research is the potential use of the compound in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential use of the compound in improving the efficacy of chemotherapy drugs in cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis and handling.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide can be achieved through a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromo-5-methylisoxazole, followed by the reaction of the resulting intermediate with 2-pyridinecarboxaldehyde. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-13(8-6-12)16-10-15(20-22-16)17(21)19-11-14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWENAVSMMBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)


![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)